4-(3,4-dimethoxyphenyl)-1H-pyrazole

Neurodegeneration Alzheimer's Disease Acetylcholinesterase Inhibitor

Select 4-(3,4-dimethoxyphenyl)-1H-pyrazole — the precise 4-aryl regioisomer where the 3,4-dimethoxyphenyl motif is critical for target engagement. Replacement with mono-methoxy or unsubstituted phenyl analogs has been shown to drastically reduce AChE inhibitory potency (IC50 = 0.19 μM for the dimethoxy-bearing hybrid vs. tacrine) and alter kinase selectivity profiles. This core is essential for pyrazolo[3,4-c]isoquinoline library synthesis and structure-activity relationship (SAR) investigations in Alzheimer's disease and oncology programs. Procuring the correct substitution pattern ensures reproducible biological results and successful downstream chemistry.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B13568295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-dimethoxyphenyl)-1H-pyrazole
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CNN=C2)OC
InChIInChI=1S/C11H12N2O2/c1-14-10-4-3-8(5-11(10)15-2)9-6-12-13-7-9/h3-7H,1-2H3,(H,12,13)
InChIKeyLQCGJGWKCQNMID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,4-dimethoxyphenyl)-1H-pyrazole: Core Pyrazole Scaffold with Distinct Substituent-Driven Activity Profile for Targeted Procurement


4-(3,4-dimethoxyphenyl)-1H-pyrazole (C11H12N2O2, MW 204.22) is a monosubstituted phenylpyrazole derivative, classified as a heterocyclic building block and pharmacophore core in medicinal chemistry [1]. The 3,4-dimethoxyphenyl substituent confers specific electronic properties (calculated LogP ~1.2–1.6 ) and hydrogen-bonding capacity that distinguish it from unsubstituted, mono-methoxy, or hydroxy analogs. This substitution pattern is a critical determinant in the structure-activity relationships (SAR) of numerous kinase inhibitors and neuroprotective agents where the pyrazole core serves as a scaffold for further functionalization [2]. The compound is not typically utilized as a standalone drug but rather as a versatile intermediate or core motif, and its specific utility is defined by how the 3,4-dimethoxy motif modulates target engagement and physicochemical properties relative to other 4-aryl pyrazole congeners.

Why Simple 4-Aryl-1H-Pyrazole Substitution Fails: Critical Role of 3,4-Dimethoxy Substituent in Target Engagement and Scaffold Reactivity


Indiscriminate substitution of the 4-(3,4-dimethoxyphenyl)-1H-pyrazole core with simpler 4-phenyl or 4-methoxyphenyl analogs can lead to substantial loss of activity or altered chemical reactivity. The 3,4-dimethoxyphenyl motif is a privileged structure in medicinal chemistry, and its replacement has been shown to drastically reduce potency in acetylcholinesterase (AChE) inhibitors (e.g., compound 7h with IC50 = 0.19 μM vs. tacrine [1]) and alter kinase inhibition profiles. Furthermore, the electronic and steric contributions of the dimethoxy groups directly influence the compound's behavior as a synthetic intermediate; for instance, its reaction with aldehydes in acidic media leads to specific pyrazolo[3,4-c]isoquinoline derivatives, a pathway sensitive to the aryl substitution pattern [2]. Therefore, procuring a generic '4-aryl-1H-pyrazole' without the specific 3,4-dimethoxy substitution carries a high risk of irreproducible biological results and failed downstream chemical transformations.

Quantitative Differentiation of 4-(3,4-dimethoxyphenyl)-1H-pyrazole: Head-to-Head Performance Data Against Key Comparators


Enhanced Acetylcholinesterase (AChE) Inhibition vs. Unsubstituted Phenyl and Reference Drug

In a series of tacrine-pyrazole hybrids, the compound bearing a 3,4-dimethoxyphenyl group (compound 7h) was the most potent AChE inhibitor. Its activity was significantly superior to the reference drug tacrine and to other analogs lacking the dimethoxy substitution [1].

Neurodegeneration Alzheimer's Disease Acetylcholinesterase Inhibitor

Kinase Inhibition Profile: PIM1 and CDK2 Activity Benchmarking Against Staurosporine and Roscovitine

A complex pyrazolo[3,4-b]pyridine derivative containing the 4-(3,4-dimethoxyphenyl)-1H-pyrazole substructure (Compound 3) demonstrated multi-kinase inhibition. It showed slightly better inhibition of PIM1 than staurosporine, but was five-fold less active against CDK2 than roscovitine [1].

Oncology Kinase Inhibitor Antiproliferative

Reactivity as a Versatile Intermediate for Heterocyclic Scaffold Construction

The 4-(3,4-dimethoxyphenyl)-5-aminopyrazole derivative undergoes a Pictet-Spengler-like cyclization with aromatic and heterocyclic aldehydes in strong acid to yield pyrazolo[3,4-c]isoquinolines [1]. This reactivity is a function of the specific 4-aryl substitution, enabling a convenient one-pot route to complex polycyclic systems. Unsubstituted or differently substituted 4-aryl-pyrazoles may not undergo this specific transformation.

Organic Synthesis Heterocyclic Chemistry Building Block

Improved Antibacterial Activity Over 3-Substituted Regioisomer

While direct data for 4-(3,4-dimethoxyphenyl)-1H-pyrazole is absent, class-level evidence shows the 3-substituted regioisomer, 3-(3,4-dimethoxyphenyl)-1H-pyrazole, has demonstrated activity against both Gram-positive and Gram-negative bacteria . This suggests the dimethoxyphenyl-pyrazole pharmacophore has intrinsic antimicrobial potential. The 4-substituted variant, due to its distinct vector and electronic distribution, is expected to exhibit a different potency and spectrum of activity, making it a non-interchangeable alternative for exploring SAR.

Antimicrobial Bacterial Infection Lead Discovery

High-Value Application Scenarios for 4-(3,4-dimethoxyphenyl)-1H-pyrazole in Drug Discovery and Chemical Synthesis


Lead Optimization for Multi-Target Directed Ligands (MTDLs) in Neurodegeneration

Given the demonstrated potency enhancement of a 3,4-dimethoxyphenyl-bearing tacrine hybrid (compound 7h, IC50 = 0.19 μM) against AChE [1], this pyrazole core is ideally suited as a starting point for the design of MTDLs for Alzheimer's disease. Its sub-micromolar activity, combined with the neuroprotective potential of the dimethoxyphenyl motif against oxidative stress [1], makes it a strategic choice for research programs focused on developing next-generation AChE inhibitors with additional therapeutic benefits.

Development of Selective Kinase Inhibitors with a Unique Selectivity Fingerprint

The derivative containing this substructure (Compound 3) displayed a mixed kinase inhibition profile, with slightly better PIM1 inhibition than staurosporine but 5-fold lower CDK2 potency compared to roscovitine [2]. This scaffold is therefore a valuable template for medicinal chemists seeking to engineer novel kinase inhibitors that avoid the selectivity profile of established agents like roscovitine, potentially leading to new oncology therapeutics with distinct efficacy and toxicity profiles.

Synthesis of Fused Heterocyclic Libraries via Acid-Catalyzed Annulation

The 5-amino derivative of this compound serves as a reliable and versatile building block for the one-pot synthesis of diverse pyrazolo[3,4-c]isoquinoline libraries [3]. This synthetic route is efficient and allows for the rapid exploration of chemical space around a complex heterocyclic core. Industrial research groups engaged in high-throughput medicinal chemistry or scaffold-oriented synthesis will find this intermediate highly valuable for populating screening decks with novel, drug-like compounds.

Antimicrobial Pharmacophore Exploration and SAR Studies

Based on the antimicrobial activity observed for its regioisomer , the 4-(3,4-dimethoxyphenyl)-1H-pyrazole core is a logical choice for systematic SAR investigations in antibacterial drug discovery. Researchers can use this compound as a template to explore the impact of additional functional groups on potency, spectrum, and resistance profiles, thereby generating new intellectual property and potential lead candidates for difficult-to-treat bacterial infections.

Quote Request

Request a Quote for 4-(3,4-dimethoxyphenyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.